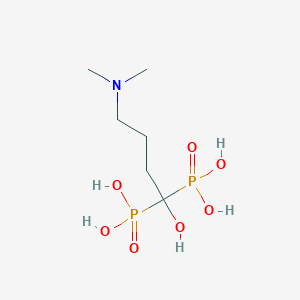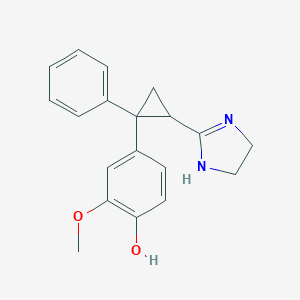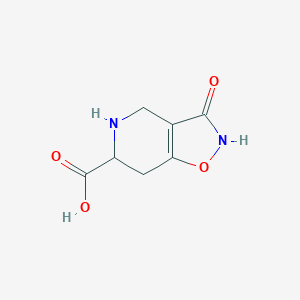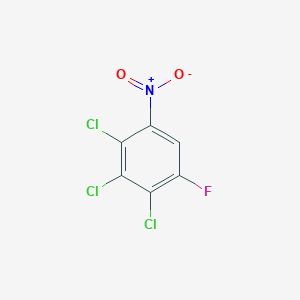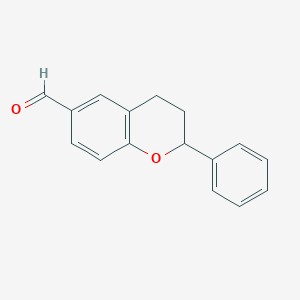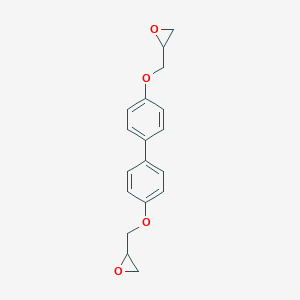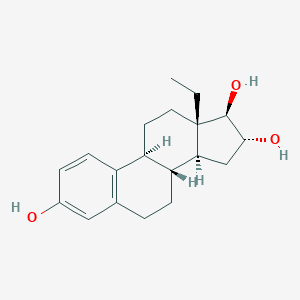![molecular formula C7H17NS2Si B024888 [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester CAS No. 106762-07-6](/img/structure/B24888.png)
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester, also known as TSCD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSCD is a sulfur-containing compound that is used as a reagent in organic chemistry. It is a colorless liquid with a molecular weight of 223.5 g/mol.
Mecanismo De Acción
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester acts as a sulfur donor in chemical reactions. It reacts with various organic compounds to form sulfur-containing products. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is also known to act as a reducing agent in some reactions. The mechanism of action of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is complex and varies depending on the reaction conditions and the nature of the substrate.
Efectos Bioquímicos Y Fisiológicos
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known that [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can react with biomolecules such as proteins and nucleic acids, leading to the formation of sulfur-containing adducts. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has several advantages as a reagent in laboratory experiments. It is easy to handle, stable, and has a long shelf life. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is also relatively inexpensive and readily available. However, [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has some limitations, including its toxicity and the need for careful handling. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can also react with air and water, which may affect its reactivity and purity.
Direcciones Futuras
There are several future directions for the research on [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester. One potential area of research is the development of new synthetic methods for [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester that are more efficient and environmentally friendly. Another area of research is the investigation of the biochemical and physiological effects of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester, which may have potential applications in medicine and biotechnology. Additionally, the development of new applications for [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester in fields such as materials science and nanotechnology is an area of interest for future research.
Métodos De Síntesis
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can be synthesized by reacting carbon disulfide with trimethylsilylmethylmagnesium chloride in the presence of a catalyst. The reaction yields [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester as a product, which can be purified by distillation. This synthesis method is efficient and has been widely used in research laboratories for the production of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester.
Aplicaciones Científicas De Investigación
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has been used in various scientific research applications, including its use as a reagent in organic chemistry, as a cross-linking agent in polymer chemistry, and as a stabilizer in the synthesis of nanoparticles. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has also been used in the synthesis of organosulfur compounds and as a precursor for the preparation of sulfur-containing polymers.
Propiedades
Número CAS |
106762-07-6 |
|---|---|
Nombre del producto |
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester |
Fórmula molecular |
C7H17NS2Si |
Peso molecular |
207.4 g/mol |
Nombre IUPAC |
1,1-bis(methylsulfanyl)-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C7H17NS2Si/c1-9-7(10-2)8-6-11(3,4)5/h6H2,1-5H3 |
Clave InChI |
UDLCMVXUWLNAJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CN=C(SC)SC |
SMILES canónico |
C[Si](C)(C)CN=C(SC)SC |
Sinónimos |
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
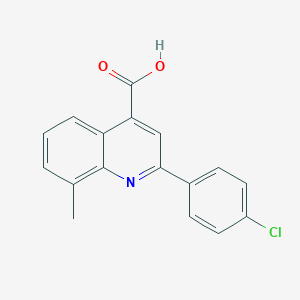

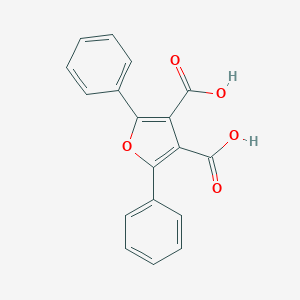
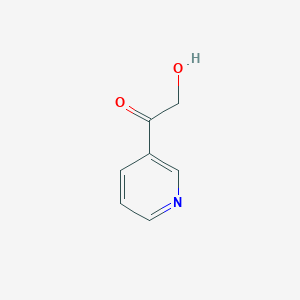
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
